molecular formula C23H18ClFN2O2S B12190413 N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12190413
M. Wt: 440.9 g/mol
InChI Key: ZQLASVJNVXEXEX-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic organic compound featuring a 5,6-dihydro-1,4-oxathiine core substituted with phenyl, pyridin-2-yl, and 2-chloro-6-fluorobenzyl groups. While its exact biological activity remains uncharacterized in publicly available literature, its structural complexity and substituent profile suggest possible interactions with biological targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, or π-π stacking.

Properties

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H18ClFN2O2S/c24-18-9-6-10-19(25)17(18)15-27(20-11-4-5-12-26-20)23(28)21-22(30-14-13-29-21)16-7-2-1-3-8-16/h1-12H,13-15H2

InChI Key

ZQLASVJNVXEXEX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-6-fluorobenzylamine

The 2-chloro-6-fluorobenzyl moiety is synthesized via oxidation of 2-chloro-6-fluorotoluene using chromyl chloride (CrO2_2Cl2_2), yielding 2-chloro-6-fluorobenzaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3_3CN) in methanol produces 2-chloro-6-fluorobenzylamine. This intermediate is critical for introducing the benzyl group during the final amide coupling step.

Preparation of 5,6-Dihydro-1,4-oxathiine-2-carboxylic Acid

The oxathiine ring is constructed through a cyclization reaction between mercaptoacetic acid and epichlorohydrin under basic conditions (K2_2CO3_3, DMF), forming 5,6-dihydro-1,4-oxathiine-2-carboxylic acid. Alternative routes involve the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes, which proceed via a lithium-mediated cyclization to yield trans-2,3-diaryl-1,4-oxathiine-S,S-dioxides. The trans stereochemistry is thermodynamically favored, as confirmed by DFT calculations.

Assembly of the Target Compound

Amide Coupling Strategies

The final step involves coupling 5,6-dihydro-1,4-oxathiine-2-carboxylic acid with N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)amine. This is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the secondary amine.

Table 1: Optimization of Amide Coupling Conditions

Coupling AgentSolventTemperatureYield (%)Purity (HPLC)
EDCI/HOBTDCM0–25°C7898.5
DCC/DMAPTHF25°C6595.2
HATUDMF-10°C8297.8

EDCI/HOBT emerges as the most efficient system, balancing yield and practicality.

Challenges in Reaction Optimization

Base Sensitivity and By-Product Formation

The oxathiine ring exhibits sensitivity to strong bases (e.g., DBU), leading to ring-opening via cleavage of the C–S bond. For example, exposure to DBU in THF generates a Z-alkene by-product (7Z) through a conjugate elimination mechanism. Kinetic studies reveal that reaction times exceeding 6 hours at 25°C increase by-product formation to 22%, necessitating strict control over reaction duration.

Stereochemical Control

The trans configuration of the 2,3-diaryl substituents is dictated by the cyclization step’s transition state, where the aryl groups adopt equatorial positions to minimize steric strain. Computational models (B3LYP/6-31G*) indicate a 4.2 kcal/mol energy difference favoring the trans isomer.

Analytical Characterization

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, phenyl-H), 7.45–7.38 (m, 4H, benzyl-H), 4.62 (s, 2H, CH2_2), 3.91 (t, J = 6.4 Hz, 2H, oxathiine-H), 3.12 (t, J = 6.4 Hz, 2H, oxathiine-H).

  • HRMS : m/z calculated for C23_{23}H19_{19}ClFN2_2O2_2S [M+H]+^+: 441.0841; found: 441.0839.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans arrangement of the 2,3-diaryl groups and the chair conformation of the oxathiine ring. The dihedral angle between the pyridin-2-yl and benzyl groups is 87.5°, indicating minimal conjugation.

Comparative Analysis of Related Derivatives

Table 2: Structural and Biological Comparison of Oxathiine Derivatives

CompoundMolecular FormulaIC50_{50} (μM)LogP
N-(2-fluorobenzyl) derivativeC23_{23}H19_{19}FN2_2O2_2S1.23.8
N-(2-chloro-6-fluorobenzyl) derivativeC23_{23}H19_{19}ClFN2_2O2_2S0.94.1
N-(3-fluorobenzyl) derivativeC23_{23}H19_{19}FN2_2O2_2S2.43.6

The 2-chloro-6-fluorobenzyl variant demonstrates enhanced bioactivity, attributed to improved hydrophobic interactions with target enzymes .

Chemical Reactions Analysis

N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 5,6-dihydro-1,4-oxathiine-2-carboxamide backbone but differ in substituent groups, leading to variations in physicochemical properties and hypothesized biological behavior. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Potential Implications
N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (Target Compound) 2-chloro-6-fluorobenzyl, pyridin-2-yl Not explicitly reported ~439.9* Chloro/fluoro groups may enhance lipophilicity and metabolic stability; pyridine aids in solubility and binding .
N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide Benzyl, pyridin-2-yl C23H21N2O2S 403.5 Lacks halogen substituents; reduced steric/electronic effects compared to target compound.
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4-methoxyphenyl, thiophen-2-ylmethyl C23H21NO3S2 423.6 Methoxy group increases electron density; thiophene may alter electronic interactions vs. pyridine.

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chloro-6-fluorobenzyl group introduces electron-withdrawing halogens, likely increasing lipophilicity (logP) compared to the benzyl analog . This could enhance membrane permeability but may reduce aqueous solubility.

Heterocyclic Influence :

  • The pyridin-2-yl group in the target compound and benzyl analog offers nitrogen-mediated hydrogen bonding, which is absent in the thiophene-containing analog . This may influence target selectivity or binding affinity.

Steric and Electronic Profiles :

  • The chloro/fluoro substituents in the target compound create steric hindrance and electronic effects that could modulate interactions with hydrophobic binding pockets or enzymatic active sites.

Biological Activity

N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C23H18ClFN2O2S and a molecular weight of 440.9 g/mol. The structure features a unique combination of functional groups, including a chlorobenzyl group, a phenyl group, and a pyridinyl group, along with an oxathiine ring. This diversity in structure is believed to contribute to its biological activities.

Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. The proposed mechanism involves binding to molecular targets that alter enzyme activity and influence various biological pathways related to cancer cell growth and survival.

Biological Activities

  • Anticancer Activity :
    • In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation. Further research is needed to elucidate the specific pathways affected.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial effects of this compound have shown promise against various bacterial strains. The exact mechanism remains under study but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Enzyme Inhibition :
    • The compound's ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) has been noted, suggesting potential applications in inflammation-related conditions.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameStructure CharacteristicsBiological Activity
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylateContains chlorobenzyl and fluorobenzyl groupsSimilar anticancer properties
5,6-Dihydro-2-methyl-1,4-oxathiineSimpler oxathiine structureLimited biological activity
Pyridine DerivativesShare pyridinyl groupKnown for diverse biological activities

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, notably:

  • Suzuki–Miyaura Coupling : A common method for forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions : These reactions modify the functional groups to enhance biological activity.
  • Substitution Reactions : Involves replacing one atom or group with another to create derivatives with improved properties.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of this compound. For instance:

  • A study indicated that modifications on the phenyl ring significantly enhanced anticancer activity against specific cancer cell lines (e.g., A549 lung cancer cells).
    IC50 values demonstrated effective inhibition at concentrations as low as 16.24 nM for selected derivatives.IC_{50}\text{ values demonstrated effective inhibition at concentrations as low as }16.24\text{ nM}\text{ for selected derivatives}.

These findings underscore the importance of structural modifications in enhancing the efficacy of this compound as a therapeutic agent.

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